molecular formula C11H7F4NO2 B2584045 3,3,3-trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid CAS No. 1417982-27-4

3,3,3-trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid

Cat. No.: B2584045
CAS No.: 1417982-27-4
M. Wt: 261.176
InChI Key: ZZKCUADKNFAZKF-UHFFFAOYSA-N
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Description

This compound is a derivative of propanoic acid, with fluorine atoms attached to the second and third carbons. The presence of the indole group suggests that it might have interesting biological activity, as indoles are common in many biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula. It would have a three-carbon backbone (from the propanoic acid), with the second and third carbons each bearing three fluorine atoms. The second carbon would also be attached to an indole group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the indole group. The fluorine atoms would likely make the compound quite electronegative and potentially quite reactive. The indole group could contribute to the compound’s stability and might influence its solubility in different solvents .

Scientific Research Applications

Fluorinated Compounds in Environmental Science

Research has shown that fluorinated compounds, due to their unique properties such as high stability and resistance to degradation, have significant environmental presence and impact. A study by Heydebreck et al. (2015) on alternative and legacy perfluoroalkyl substances outlines the differences in contamination levels between European and Chinese river/estuary systems. The study suggests that the production and use of fluorinated compounds are subject to international regulations due to their environmental persistence and potential toxic effects. This context may provide insights into the environmental behavior and regulatory considerations relevant to compounds like 3,3,3-trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid (Heydebreck et al., 2015).

Applications in Organic Synthesis

Fluorinated compounds play a crucial role in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The study by Prakash et al. (2010) demonstrates the synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins, highlighting the importance of fluorine in enhancing the lipophilicity, bioavailability, and metabolic stability of molecules. Such research underscores the potential utility of this compound in the synthesis of biologically active compounds with improved properties (Prakash et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. The indole group is found in many biologically active compounds, so it’s possible that this compound could interact with biological receptors or enzymes in interesting ways .

Safety and Hazards

As with any chemical, safety and hazards would depend on the specific properties of the compound. The presence of fluorine atoms suggests that it could be quite reactive, and appropriate safety precautions should be taken when handling it .

Future Directions

The potential biological activity of this compound could make it an interesting target for future research. Studies could be conducted to determine its reactivity, its potential biological targets, and its possible uses in medicine or industry .

Properties

IUPAC Name

3,3,3-trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4NO2/c12-5-1-2-8-6(3-5)7(4-16-8)9(10(17)18)11(13,14)15/h1-4,9,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKCUADKNFAZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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